1-Chloro-3-méthoxypropan-2-ol

Vue d'ensemble

Description

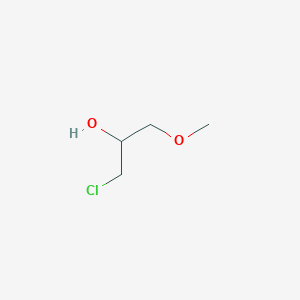

1-Chloro-3-methoxypropan-2-ol is an organic compound with the molecular formula C4H9ClO2. It is a clear, faintly yellow oily liquid with a molecular weight of 124.57 g/mol . This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

1-Chloro-3-methoxypropan-2-ol has several applications in scientific research:

Mécanisme D'action

Target of Action

It has been used in the synthesis of o-methylganciclovir , an analogue of Ganciclovir, which is known to target viral DNA polymerases .

Mode of Action

As a precursor to o-methylganciclovir, it may contribute to the inhibition of viral dna polymerases .

Result of Action

Its derivative, o-methylganciclovir, displays excellent antiviral activity when tested in vivo against herpes simplex virus type 1 infection in mice .

Action Environment

It is generally recommended to store the compound in a cool, dry place .

Analyse Biochimique

Biochemical Properties

1-Chloro-3-methoxypropan-2-ol plays a significant role in biochemical reactions. It is involved in the synthesis of O-Methylganciclovir, an analogue of Ganciclovir, which exhibits excellent antiviral activity against herpes simplex virus type 1 . The compound interacts with various enzymes and proteins during its biochemical processes. For instance, it is known to interact with enzymes involved in the synthesis of antiviral agents, facilitating the formation of active compounds that inhibit viral replication .

Cellular Effects

1-Chloro-3-methoxypropan-2-ol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the expression of genes involved in antiviral responses, enhancing the cell’s ability to combat viral infections . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of 1-Chloro-3-methoxypropan-2-ol involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting or activating their functions. For example, it can inhibit viral polymerases, preventing the replication of viral DNA . Additionally, 1-Chloro-3-methoxypropan-2-ol can induce changes in gene expression by interacting with transcription factors, leading to the upregulation of antiviral genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Chloro-3-methoxypropan-2-ol change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or light . Long-term studies have shown that 1-Chloro-3-methoxypropan-2-ol can have sustained effects on cellular function, maintaining its antiviral activity over extended periods . Its stability and efficacy may decrease over time if not stored properly .

Dosage Effects in Animal Models

The effects of 1-Chloro-3-methoxypropan-2-ol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits viral replication . At higher doses, it can cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased antiviral activity .

Metabolic Pathways

1-Chloro-3-methoxypropan-2-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . The compound can affect metabolic flux by altering the levels of specific metabolites within the cell . For example, it can increase the production of antiviral metabolites, enhancing the cell’s ability to combat viral infections .

Transport and Distribution

Within cells and tissues, 1-Chloro-3-methoxypropan-2-ol is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization within the cell . The compound can accumulate in specific tissues, where it exerts its antiviral effects .

Subcellular Localization

1-Chloro-3-methoxypropan-2-ol exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression . This subcellular localization is crucial for its antiviral activity, as it ensures the compound reaches its target sites within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methoxypropan-2-ol can be synthesized through the reaction of 3-chloro-1,2-propanediol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of 1-chloro-3-methoxypropan-2-ol involves the chlorination of 3-methoxypropan-1-ol. This process is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride, followed by purification through distillation .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-3-methoxypropan-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 3-methoxypropan-2-ol.

Oxidation Reactions: The compound can be oxidized to form 3-methoxypropan-2-one using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution Reactions: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation Reactions: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed:

Substitution Reaction: 3-Methoxypropan-2-ol.

Oxidation Reaction: 3-Methoxypropan-2-one.

Comparaison Avec Des Composés Similaires

- 3-Chloro-1-methoxypropan-2-ol

- 3-Chloro-2-hydroxypropyl methyl ether

- 2-Chloro-1-methoxypropane

Comparison: 1-Chloro-3-methoxypropan-2-ol is unique due to its specific substitution pattern, which allows for selective reactions in synthetic chemistry. Compared to 3-chloro-1-methoxypropan-2-ol, it has a different reactivity profile due to the position of the chlorine atom. This makes it more suitable for certain applications, such as the synthesis of specific pharmaceuticals and industrial chemicals .

Activité Biologique

1-Chloro-3-methoxypropan-2-ol (CAS No. 4151-97-7) is an organic compound with significant implications in biochemical and pharmaceutical applications. Its molecular formula is C4H9ClO2, and it is recognized for its role as a precursor in the synthesis of various bioactive compounds, particularly in antiviral therapies. This article delves into the biological activity of 1-Chloro-3-methoxypropan-2-ol, focusing on its mechanisms of action, cellular effects, and applications in research and medicine.

1-Chloro-3-methoxypropan-2-ol is characterized by its clear, faintly yellow oily liquid form and a molecular weight of 124.57 g/mol. It is known for its reactivity, particularly in nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as hydroxide or amine groups.

The primary biological activity of 1-Chloro-3-methoxypropan-2-ol is attributed to its role in synthesizing O-Methylganciclovir, an antiviral agent effective against herpes simplex virus type 1 (HSV-1). The compound's mechanism involves:

- Inhibition of Viral DNA Polymerases : By acting as a precursor to O-Methylganciclovir, it inhibits viral DNA replication, enhancing antiviral responses within host cells.

- Gene Expression Modulation : It influences cellular signaling pathways and gene expression related to antiviral defenses, thereby improving the cell's ability to combat viral infections.

Table 1: Biological Activity Summary

| Activity | Description |

|---|---|

| Antiviral | Inhibits HSV-1 replication via O-Methylganciclovir synthesis |

| Cellular Impact | Modulates signaling pathways and enhances gene expression related to immunity |

| Toxicity Profile | Low toxicity at therapeutic doses; minimal adverse effects observed in studies |

Case Studies

Several studies have investigated the biological effects of 1-Chloro-3-methoxypropan-2-ol:

- Antiviral Efficacy : In vivo studies demonstrated that derivatives synthesized from this compound exhibited strong antiviral activity against HSV-1 in murine models. The effective dosage was noted to be low, with minimal toxicity observed.

- Cellular Mechanism Exploration : Research highlighted the compound's ability to alter cellular metabolism and gene expression related to antiviral responses. This was particularly evident in assays measuring the expression levels of interferon-stimulated genes (ISGs) post-treatment with the compound .

- Toxicological Studies : Safety assessments indicated that while the compound can cause irritation upon exposure, its systemic toxicity remains low at therapeutic levels. Studies categorized it under acute oral toxicity category 4 and skin corrosion/irritation category 2 .

Applications in Research

The compound has several applications across various fields:

- Pharmaceutical Development : As a building block for synthesizing antiviral agents, particularly those targeting herpes viruses.

- Biochemical Assays : Used as a substrate in enzyme-catalyzed reactions to study metabolic pathways and enzyme function.

- Industrial Uses : Employed in producing specialty chemicals and surfactants due to its reactive nature.

Propriétés

IUPAC Name |

1-chloro-3-methoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLYKNXDLNPWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308186 | |

| Record name | 1-Chloro-3-methoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4151-97-7 | |

| Record name | 1-Chloro-3-methoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-methoxypropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4151-97-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4151-97-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-3-methoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-methoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1-chloro-3-methoxy-2-propanol used as an internal standard for analyzing 3-MCPD and 1,3-DCP?

A: 1-chloro-3-methoxy-2-propanol (CMP) is chemically similar to the analytes of interest, 3-monochloropropane-1,2-diol (3-MCPD) and 1,3-dichloro-2-propanol (1,3-DCP). This similarity leads to comparable behavior during the extraction and analysis process, making it a suitable internal standard. [] Using an internal standard like CMP improves the accuracy and reliability of the analytical method by correcting for variations during sample preparation and analysis. []

Q2: What are the advantages of using the described method with 1-chloro-3-methoxy-2-propanol for analyzing 3-MCPD and 1,3-DCP in food contact materials?

A: The method utilizing 1-chloro-3-methoxy-2-propanol as an internal standard offers high sensitivity, achieving a low limit of detection (LOD) and limit of quantification (LOQ) of 0.4 µg/L and 1.2 µg/L, respectively, for both 3-MCPD and 1,3-DCP. [] This high sensitivity allows for quantification below the legal limits, making it suitable for quality control and regulatory compliance testing of food contact materials. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.